molecular formula C21H16FN5O3 B2453293 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941902-45-0

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2453293
CAS No.: 941902-45-0
M. Wt: 405.389
InChI Key: ATUZRIMUIUTAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3 and its molecular weight is 405.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and PET Imaging

Radiosynthesis of novel radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) has been a significant application area. Compounds structurally related to 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide have been synthesized and utilized for in vivo imaging to study neuroinflammatory processes, showing potential as radiotracers for neuroinflammation PET imaging. These compounds, due to their fluorine atom, allow for labeling with fluorine-18, facilitating their use in PET imaging to investigate the presence of neuroinflammatory processes in the brain (Dollé et al., 2008).

Antitumor Activities

Synthesis and evaluation of derivatives, closely related to this compound, have shown certain selective antitumor activities. Studies indicate that specific configurations of these compounds might contribute to their antitumor properties, suggesting potential applications in cancer therapy. The selective inhibition against various cancer cell lines emphasizes the importance of structural modifications in enhancing therapeutic efficacy (Xiong Jing, 2011).

Ligands for Peripheral Benzodiazepine Receptors

The development of substituted imidazopyridines and pyrazolopyrimidines as ligands for the peripheral benzodiazepine receptors (PBRs) signifies another critical application. These compounds, through their structural modifications, exhibit high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating their potential use in studying neurodegenerative disorders and possibly in therapeutic interventions (Fookes et al., 2008).

Antimicrobial and Antifungal Applications

Compounds based on pyrimidinone and oxazinone derivatives, synthesized using related chemical structures as starting materials, have shown promising antimicrobial and antifungal activities. These studies contribute to the understanding of how structural variations impact biological activity, providing a foundation for developing new antimicrobial agents. The research highlights the importance of chemical modifications in achieving desired biological responses, showcasing the potential of these compounds in addressing microbial resistance (Hossan et al., 2012).

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c22-15-3-5-16(6-4-15)25-18(28)13-26-17-2-1-9-24-19(17)20(29)27(21(26)30)12-14-7-10-23-11-8-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUZRIMUIUTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.